molecular formula C18H16BrNO2S2 B5394616 (5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5394616
M. Wt: 422.4 g/mol
InChI Key: ZKUSORSMIGUWPK-YBEGLDIGSA-N
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Description

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromophenyl and furan moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-bromobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with butan-2-ylamine and thioglycolic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and share some structural similarities with the thiazolidinone core.

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

Uniqueness

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both bromophenyl and furan moieties, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2S2/c1-3-11(2)20-17(21)16(24-18(20)23)10-14-7-8-15(22-14)12-5-4-6-13(19)9-12/h4-11H,3H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUSORSMIGUWPK-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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